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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cariprazine and risperidone for the treatment

of predominant negative symptoms in schizophrenia, supported by clinical trial data and an

examination of their distinct pharmacological profiles.

Efficacy in Predominant Negative Symptoms
A landmark multinational, randomized, double-blind, active-controlled Phase IIIb clinical trial

directly compared the efficacy and safety of cariprazine with risperidone over 26 weeks in

adult patients with stable schizophrenia and predominant negative symptoms.[1][2][3]

Cariprazine demonstrated a statistically significant superiority over risperidone in improving

negative symptoms.[1][3]

The primary efficacy endpoint was the change from baseline in the Positive and Negative

Syndrome Scale factor score for negative symptoms (PANSS-FSNS). Cariprazine treatment

resulted in a greater least squares mean (LSM) change in PANSS-FSNS from baseline to week

26 compared to risperidone (–8.90 vs. –7.44).[1][2][3] This difference of -1.46 was statistically

significant (p=0.0022), with an effect size of 0.31.[1][2][3] The superior effect of cariprazine
became apparent after week 14 and continued to increase until the end of the 26-week trial.[1]

[2]
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Furthermore, cariprazine showed a greater improvement in personal and social functioning, as

measured by the Personal and Social Performance (PSP) scale total score, which was the

secondary efficacy parameter.[1][2] The improvement in negative symptoms with cariprazine
was independent of changes in positive, depressive, or extrapyramidal symptoms.[1]

A post-hoc analysis of two 6-week studies in patients with acute schizophrenia exacerbation

also suggested that cariprazine was more effective than risperidone in improving negative

symptoms in patients with high baseline negative symptom scores.[2] In a subgroup of patients

with persistent predominant negative symptoms, only cariprazine, and not risperidone, was

statistically significantly more effective than placebo in treating negative symptoms.[4]

Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the head-to-head clinical

trial comparing cariprazine and risperidone.

Table 1: Primary and Secondary Efficacy Outcomes at Week 26

Efficacy
Measure

Cariprazine
(n=227)

Risperidone
(n=229)

LSM
Difference
(95% CI)

p-value Effect Size

PANSS-

FSNS

Change from

Baseline

-8.90 -7.44
-1.46 (-2.39

to -0.53)
0.0022 0.31

PSP Total

Score

Change from

Baseline

14.30 9.66
4.63 (2.71 to

6.56)
<0.0001 0.48

Data from Németh et al. (2017).[2][3]

Table 2: Responder Rates and Safety Overview

Comparative Analysis

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15616828?utm_src=pdf-body
https://reagila.pro/cariprazine-efficacy-on-negative-symptoms/
https://website-prod-cm.gedeonrichter.com/-/media/sites/hq/documents/areas-of-expertise/nemeth-et-al-lancet389110311132017.pdf
https://www.benchchem.com/product/b15616828?utm_src=pdf-body
https://reagila.pro/cariprazine-efficacy-on-negative-symptoms/
https://www.benchchem.com/product/b15616828?utm_src=pdf-body
https://website-prod-cm.gedeonrichter.com/-/media/sites/hq/documents/areas-of-expertise/nemeth-et-al-lancet389110311132017.pdf
https://www.benchchem.com/product/b15616828?utm_src=pdf-body
https://www.medscape.com/viewarticle/933683
https://www.benchchem.com/product/b15616828?utm_src=pdf-body
https://website-prod-cm.gedeonrichter.com/-/media/sites/hq/documents/areas-of-expertise/nemeth-et-al-lancet389110311132017.pdf
https://pubmed.ncbi.nlm.nih.gov/28185672/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Cariprazine Risperidone

PANSS-FSNS Response

(≥20% decrease)
69% 58%

PANSS-FSNS Response

(≥30% decrease)
50% 36% (p=0.0033)

Number Needed to Treat

(NNT) for ≥20% response
9 -

Treatment-Emergent Adverse

Events (TEAEs)
54% 57%

Common TEAEs

Insomnia, akathisia, worsening

of schizophrenia, headache,

anxiety

Insomnia, akathisia, worsening

of schizophrenia, headache,

anxiety

Data from Németh et al. (2017) and a related analysis.[1][2][5]

Experimental Protocol: Head-to-Head Clinical Trial
The pivotal study was a Phase IIIb, multinational, randomized, double-blind, active-controlled

trial.[1][2]

Participants: 460 adult patients (aged 18-65) with a diagnosis of schizophrenia for at least 2

years, stable positive symptoms, and predominant negative symptoms for over 6 months.[1]

[2]

Intervention: Patients were randomized 1:1 to receive 26 weeks of monotherapy with either

fixed-dose oral cariprazine (3 mg, 4.5 mg [target dose], or 6 mg per day) or risperidone (3

mg, 4 mg [target dose], or 6 mg per day).[2][3] Previous antipsychotic medication was

discontinued over a 2-week period.[2][3] The mean daily doses were 4.2 mg for cariprazine
and 3.8 mg for risperidone.[2][3]

Primary Outcome: The primary efficacy measure was the change from baseline to week 26

in the PANSS factor score for negative symptoms (PANSS-FSNS).[2][3]
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Secondary Outcome: The key secondary efficacy measure was the change from baseline to

endpoint in the Personal and Social Performance (PSP) total score.[2]

Assessments: PANSS assessments were conducted at weeks 1, 2, 3, 4, 6, 10, 14, 18, 22,

and 26.[2] Safety and tolerability were monitored throughout the study.[3]

Signaling Pathways and Mechanism of Action
The differential effects of cariprazine and risperidone on negative symptoms are thought to be

rooted in their distinct receptor pharmacology.

Cariprazine is a potent dopamine D2 and D3 receptor partial agonist with a preferential

binding to D3 receptors (approximately 10-fold higher affinity).[6][7][8] This D3 receptor

preference is a key feature, as D3 receptors are highly expressed in brain regions associated

with mood, cognition, and motivation, and their modulation is hypothesized to be crucial for

alleviating negative symptoms.[6][9] As a partial agonist, cariprazine can modulate dopamine

levels, reducing excessive activity in hyperdopaminergic states and enhancing it in

hypodopaminergic states, which may be relevant to negative symptoms.[6] Cariprazine also

acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A and 5-

HT2B receptors.[6][9]

Risperidone is a second-generation antipsychotic that primarily acts as a potent antagonist at

dopamine D2 and serotonin 5-HT2A receptors.[10] Its high affinity for 5-HT2A receptors is a

characteristic of many atypical antipsychotics and is thought to contribute to a lower risk of

extrapyramidal symptoms compared to first-generation agents.[10] While effective for positive

symptoms, its mechanism of action is considered less targeted for primary negative symptoms.

[10]
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Caption: Comparative signaling pathways of cariprazine and risperidone.

Experimental Workflow Diagram
The following diagram illustrates the workflow of the head-to-head clinical trial.
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Caption: Workflow of the cariprazine vs. risperidone clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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